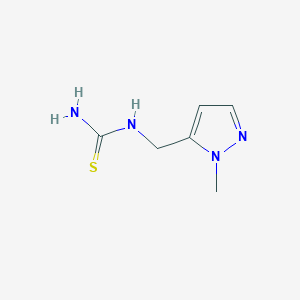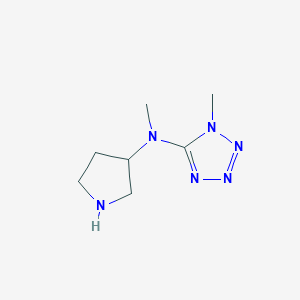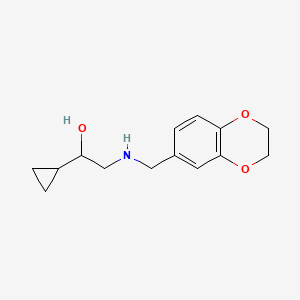
(2-Methylpyrazol-3-yl)methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylpyrazol-3-yl)methylthiourea, also known as MPTU, is a chemical compound that has been widely studied for its potential therapeutic applications. MPTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of (2-Methylpyrazol-3-yl)methylthiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. (2-Methylpyrazol-3-yl)methylthiourea has been shown to inhibit the activity of the enzyme thioredoxin reductase, which plays a key role in regulating cellular redox balance. Additionally, (2-Methylpyrazol-3-yl)methylthiourea has been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
(2-Methylpyrazol-3-yl)methylthiourea has been shown to have a variety of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. (2-Methylpyrazol-3-yl)methylthiourea has also been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of (2-Methylpyrazol-3-yl)methylthiourea is its relatively simple synthesis method, which makes it easy to obtain for laboratory experiments. Additionally, (2-Methylpyrazol-3-yl)methylthiourea has been shown to have a low toxicity profile, making it a relatively safe compound to work with. However, one limitation of (2-Methylpyrazol-3-yl)methylthiourea is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research involving (2-Methylpyrazol-3-yl)methylthiourea. One area of research could focus on further elucidating the mechanism of action of (2-Methylpyrazol-3-yl)methylthiourea, which could provide insight into its potential therapeutic applications. Additionally, further studies could investigate the efficacy of (2-Methylpyrazol-3-yl)methylthiourea in various disease models, including cancer, neurodegenerative diseases, and cardiovascular disease. Finally, research could focus on developing novel derivatives of (2-Methylpyrazol-3-yl)methylthiourea with improved solubility and bioavailability, which could enhance its potential as a therapeutic agent.
合成法
(2-Methylpyrazol-3-yl)methylthiourea can be synthesized through a multi-step process involving the reaction of 2-methylpyrazole with thiourea. The resulting compound can then be purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
(2-Methylpyrazol-3-yl)methylthiourea has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurology, and cardiovascular disease. In cancer research, (2-Methylpyrazol-3-yl)methylthiourea has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neurology, (2-Methylpyrazol-3-yl)methylthiourea has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, (2-Methylpyrazol-3-yl)methylthiourea has been shown to have anti-inflammatory effects and may be useful in the treatment of atherosclerosis.
特性
IUPAC Name |
(2-methylpyrazol-3-yl)methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-10-5(2-3-9-10)4-8-6(7)11/h2-3H,4H2,1H3,(H3,7,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXPRRBWKZYREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7569976.png)

![1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B7569999.png)

![2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7570011.png)
![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7570020.png)

![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine](/img/structure/B7570030.png)

![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7570046.png)
![5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7570053.png)
![2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7570059.png)
![2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B7570064.png)
